2-Chloro-n-(2-chloro-6-methylphenyl)acetamide
Overview
Description
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO. It is a derivative of acetamide and is characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide is the shoots of germinating plants . It is absorbed by the shoots and roots of these plants .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis in susceptible plants . This interaction results in the prevention of the plant’s growth, thereby acting as an effective herbicide .
Biochemical Pathways
The compound affects the protein synthesis pathway in plants. By inhibiting this pathway, it prevents the formation of essential proteins required for the growth and development of the plant . The downstream effects include stunted growth and eventual death of the plant .
Pharmacokinetics
It is known that the compound is absorbed by the shoots and roots of germinating plants
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis in susceptible plants . This leads to stunted growth and can cause the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .
Biochemical Analysis
Biochemical Properties
It is known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . This suggests that it interacts with enzymes involved in fatty acid metabolism .
Cellular Effects
It is known to be a probable human carcinogen . It is also a recognized irritant and skin sensitizer .
Molecular Mechanism
It is thought to inhibit protein synthesis in susceptible plants . This suggests that it may interact with ribosomes or other components of the protein synthesis machinery .
Temporal Effects in Laboratory Settings
It is known to have residual activity lasting up to ten weeks .
Dosage Effects in Animal Models
It has been reported to have a high mammalian toxicity .
Metabolic Pathways
It is known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) , suggesting that it may interact with enzymes involved in fatty acid metabolism .
Transport and Distribution
It is known to be absorbed mainly by germinating plant shoots .
Subcellular Localization
Given its role in inhibiting fatty acid elongation , it may be localized to the endoplasmic reticulum where fatty acid synthesis occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide typically involves the reaction of 2-chloro-6-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of herbicides and pesticides
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- Metolachlor
- Acetochlor
Uniqueness
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-6-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZKZIIRKKRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286218 | |
Record name | 2-chloro-n-(2-chloro-6-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-67-1 | |
Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6307-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6307-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n-(2-chloro-6-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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